2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone, with the Chemical Abstracts Service Registry Number 903-19-5, is a synthetic organic compound belonging to the hydroquinone family. It is characterized by the presence of two bulky 1,1,3,3-tetramethylbutyl groups attached to a hydroquinone backbone. This compound is notable for its antioxidant properties and is primarily used in various industrial applications.
2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone is classified as an antioxidant and a stabilizer in polymer formulations. Its molecular formula is C22H38O2, with a molecular weight of 334.54 g/mol. The compound is categorized under the broader class of phenolic compounds due to its hydroquinone structure .
The synthesis of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone typically involves the alkylation of hydroquinone with 1,1,3,3-tetramethylbutyl groups. This process can be achieved through various methods including:
The synthesis requires careful control of reaction conditions such as temperature and pressure to optimize yield and purity. The reaction may also necessitate inert atmospheres to prevent oxidation or degradation of sensitive intermediates.
The molecular structure of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone consists of a hydroquinone core with two bulky substituents that enhance its stability and solubility in organic solvents. The structure can be represented as follows:
The melting point of this compound ranges from 128.0 °C to 133.0 °C . Its appearance varies from white to light yellow or light orange powder.
2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone can undergo several chemical reactions typical of phenolic compounds:
These reactions often require specific conditions such as temperature control and the presence of catalysts or solvents to proceed efficiently.
As an antioxidant, 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone functions by scavenging free radicals and reactive oxygen species in biological systems. The mechanism involves:
Research indicates that compounds like 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone exhibit significant protective effects against oxidative stress in various biological assays.
2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone is utilized in various fields:
This compound's unique structure and properties make it valuable across multiple industries where oxidative stability is crucial.
The synthesis of 2,5-bis(1,1,3,3-tetramethylbutyl)hydroquinone (TMHQ) centers on the selective dialkylation of hydroquinone. Industrial synthesis predominantly employs electrophilic aromatic substitution using 1,1,3,3-tetramethylbutyl chloride as the alkylating agent under Friedel-Crafts conditions [8]. This method achieves substitution at the 2 and 5 positions due to the steric bulk of the tert-octyl group, which directs alkylation away from the sterically hindered 3 and 6 positions. Alternative alkylating agents like 2,4,4-trimethylpent-2-ene have been explored in acid-catalyzed reactions, though halogenated derivatives remain preferred for higher regioselectivity (>95%) [8]. A key challenge is suppressing O-alkylation side products, which is mitigated through controlled reaction stoichiometry (hydroquinone:alkylating agent ≥ 1:2.2) and the use of aprotic solvents .
Table 1: Comparison of Alkylating Agents for TMHQ Synthesis
Alkylating Agent | Catalyst System | Regioselectivity | Byproduct Formation |
---|---|---|---|
1,1,3,3-Tetramethylbutyl chloride | KOH/Toluene | High (2,5-dialkylation) | Moderate (O-alkylation) |
2,4,4-Trimethylpent-2-ene | H₂SO₄ | Moderate | High (isomerization products) |
1,1,3,3-Tetramethylbutyl alcohol | AlCl₃ | Low | High (dehydration products) |
Catalyst selection critically governs reaction kinetics and selectivity. Homogeneous base catalysts (e.g., KOH, NaOH) dissolved in refluxing toluene facilitate deprotonation of hydroquinone, enhancing nucleophilicity for C-alkylation [2]. However, these systems require rigorous anhydrous conditions to prevent hydrolysis. Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide enable reactions at lower temperatures (80–90°C) by shuttling hydroxide ions into organic phases, reducing energy input and improving yield to 85–90% [8]. Recent advances explore solid acid catalysts (e.g., zeolites, sulfonated carbons) to replace corrosive mineral acids. For example, H-beta zeolites achieve 78% conversion with near-complete C-selectivity, though catalyst deactivation remains a limitation for continuous processes [3].
Solvent polarity directly influences alkylation efficiency. Non-polar aprotic solvents (toluene, xylene) are optimal, suppressing ion-pair formation that promotes O-alkylation. Toluene reflux (110–130°C) provides a balance of solubility and temperature control, yielding 88–92% TMHQ [8]. Elevated temperatures (>130°C) risk hydroquinone decomposition, while lower temperatures (<80°C) slow kinetics. Reaction time studies show plateaus at 8–12 hours, beyond which side reactions dominate [8]. Post-synthesis, crystallization from ethanol/water mixtures (1:3 v/v) purifies TMHQ to >95% purity, leveraging its low solubility (27 μg/L in water) [8]. Process analytical technology (PAT) tools like in-line FTIR enable real-time monitoring of key intermediates, minimizing byproducts.
Table 2: Optimized Reaction Parameters for Industrial Synthesis
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Temperature | 110–130°C | Yield maximizes at 92% (higher temperatures degrade product) |
Solvent | Toluene | Purity >95% (vs. 85% in DMSO due to side reactions) |
Hydroquinone:R-X Ratio | 1:2.2 | Prevents polyalkylation (yield drop <5% beyond ratio) |
Catalyst Loading | 10 mol% KOH | Economical with 88% yield (higher loadings cause emulsion issues) |
Crystallization Solvent | Ethanol/Water | Purity 98.5% after one recrystallization |
Sustainable TMHQ production emphasizes solvent recovery and atom economy. Continuous flow reactors reduce solvent use by 40% compared to batch processes, while membrane separation enables >90% toluene recycling [3]. Catalyst immobilization techniques, such as KOH-supported alumina, permit reuse for 5–7 cycles without yield loss [8]. Atom efficiency is enhanced using tert-octyl alcohol instead of chloride, generating water as the sole byproduct instead of HCl, though reaction rates decrease by 30% [3]. Life-cycle assessments highlight energy-intensive distillation as the primary environmental hotspot, prompting adoption of microwave-assisted reactions that cut energy use by 60% [8]. E-factor analysis reveals a 35% reduction in waste (from 8.2 to 5.3 kg/kg product) via these integrated strategies.
Table 3: Green Chemistry Metrics for TMHQ Synthesis Routes
Method | E-Factor (kg waste/kg product) | Atom Economy (%) | Energy Consumption (MJ/kg) | Solvent Recovery Rate (%) |
---|---|---|---|---|
Conventional Batch (toluene/KOH) | 8.2 | 72 | 310 | 50 |
Continuous Flow (PTC) | 5.3 | 85 | 190 | 92 |
Solid Acid Catalysis (H-beta zeolite) | 6.1 | 89 | 220 | 85 |
Microwave-Assisted Alkylation | 4.8 | 72 | 125 | 95 |
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